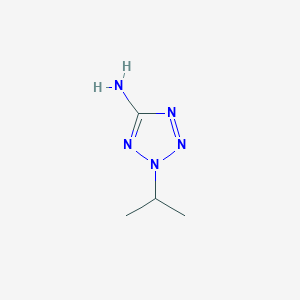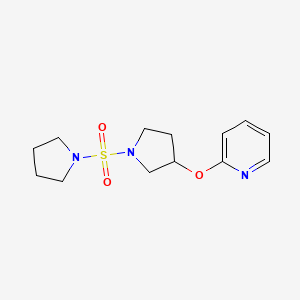![molecular formula C18H20N4O2S2 B2535084 2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034227-64-8](/img/structure/B2535084.png)
2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a compound with a complex structure, primarily known for its applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation
Starting Materials: : Typically involves benzo[d]thiazole, acetic anhydride, tetrahydro-2H-pyran-2-ylmethanol, and 1H-pyrazole.
Reaction Conditions: : The preparation often starts with the formation of intermediate products through a series of condensation reactions.
Steps: : The benzo[d]thiazole moiety is activated and subjected to nucleophilic attack by acetic anhydride, followed by coupling with tetrahydro-2H-pyran-2-ylmethanol. This intermediate is then further reacted with 1H-pyrazole under controlled conditions.
Industrial Production Methods
Scale-Up: : In an industrial setting, the production involves large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters.
Purification: : The final product is typically purified through recrystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: : Mild to moderate temperatures.
Products: : Oxidized derivatives with modified thiazole or pyrazole rings.
Reduction
Reagents: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: : Room temperature to moderate heating.
Products: : Reduced derivatives, typically impacting the thiazole sulfur or pyrazole nitrogen.
Substitution
Reagents: : Halogens or other electrophiles.
Conditions: : Varying conditions depending on the electrophile.
Products: : Substituted derivatives where specific hydrogen atoms are replaced.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition metal catalysis, enhancing the efficiency of certain reactions.
Material Science: : Incorporated into polymers to impart unique physical properties like increased strength or flexibility.
Biology
Biomolecular Probing: : Utilized as a probe in biological assays to study enzyme functions and interactions.
Medicine
Drug Development: : Explored for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Disease Research: : Investigated in the context of various diseases for its potential inhibitory effects on certain biochemical pathways.
Industry
Agriculture: : Evaluated for use in agrochemicals due to its potential pesticidal properties.
Pharmaceuticals: : Used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
Molecular Targets: : Interacts with specific enzymes or receptors, often inhibiting or modifying their activity.
Pathways Involved: : May alter signaling pathways, impacting cellular processes like growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)acetamide: Lacks the pyrazole and tetrahydro-2H-pyran-2-yl moieties, resulting in different chemical properties and applications.
N-(1H-Pyrazol-4-yl)acetamide: Contains the pyrazole group but lacks the thiazole ring, leading to variations in reactivity and function.
Uniqueness
The combination of the benzo[d]thiazole and pyrazole rings, along with the tetrahydro-2H-pyran-2-yl group, confers unique properties that differentiate it from other similar compounds. This structural arrangement enhances its potential for diverse applications across multiple scientific domains.
This compound's unique structure and properties make it a fascinating subject for ongoing research and development in various fields.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-17(12-25-18-21-15-6-1-2-7-16(15)26-18)20-13-9-19-22(10-13)11-14-5-3-4-8-24-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXORHLUFHAIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2535009.png)
![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2535010.png)


![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2535014.png)
![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)
![4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B2535021.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2535022.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2535024.png)
